

# Safety and tolerability of Xanthohumol I in healthy adults

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## Compound of Interest

Compound Name: Xanthohumol I

Cat. No.: B12389642

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## A Comparative Guide to the Safety and Tolerability of **Xanthohumol** in Healthy Adults

Xanthohumol, a prenylflavonoid derived from the hop plant (*Humulus lupulus*), has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.<sup>[1]</sup> This guide provides a comprehensive overview of the safety and tolerability of **Xanthohumol** in healthy adults, drawing upon key clinical trial data. It also presents a comparison with other well-known flavonoids and outlines the molecular pathways through which Xanthohumol exerts its effects. This information is intended for researchers, scientists, and professionals in the field of drug development.

## Safety and Tolerability of Xanthohumol: The XMaS Trial

A pivotal phase I clinical study, the Xanthohumol Microbiome and Signature in Healthy Adults (XMaS) trial, was conducted to rigorously evaluate the safety and tolerability of Xanthohumol.<sup>[2]</sup> This triple-masked, placebo-controlled trial provides the most robust data to date on the administration of purified Xanthohumol to a healthy adult population.

## Quantitative Data Summary

The following table summarizes the key safety and tolerability outcomes from the XMaS trial.

Parameter	Xanthohumol Group	Placebo Group
Dosage	24 mg/day (99.8% pure)	Placebo
Trial Duration	8 weeks	8 weeks
Participants (Randomized)	16	14
Trial Completion Rate	88% (14 of 16)	93% (13 of 14)
Total Non-Serious Adverse Events	58	42
Severe or Serious Adverse Events	0	0
Withdrawals due to Adverse Events	0	0

Data sourced from the XMaS Trial.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The trial concluded that a daily dose of 24 mg of Xanthohumol was safe and well-tolerated by healthy adults over an eight-week period.[\[2\]](#)[\[3\]](#) There were no clinically significant differences observed between the Xanthohumol and placebo groups concerning laboratory biomarkers, body weight, vital signs, or health-related quality of life.[\[2\]](#)[\[4\]](#)

## Experimental Protocol: The XMaS Trial

A thorough understanding of the experimental design is crucial for interpreting the trial's findings.

**Study Design:** The XMaS trial was a triple-masked, randomized, placebo-controlled phase I clinical trial.[\[2\]](#)

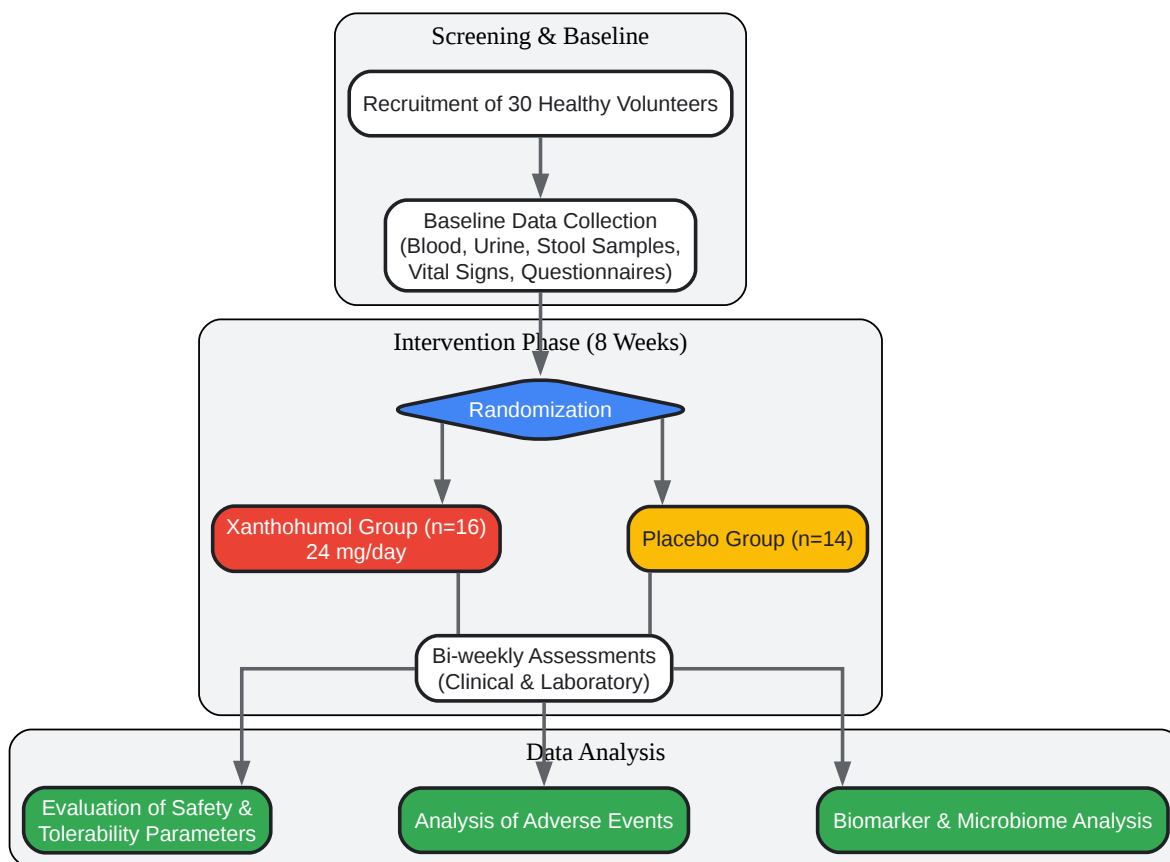
**Participants:** Thirty healthy volunteers were enrolled and randomized into two groups.[\[2\]](#)[\[3\]](#)

**Intervention:** Participants received either 24 mg of 99.8% pure Xanthohumol or a placebo once daily for eight weeks.[\[2\]](#)[\[3\]](#)

Assessments: A comprehensive set of assessments was conducted every two weeks to monitor safety and tolerability. These included:

- Comprehensive metabolic panels and complete blood counts.[3]
- Measurement of body weight and vital signs.[2]
- Health-related quality of life questionnaires.[3]
- Interviews to document any adverse events.[2]
- Collection of blood, urine, and stool samples for analysis of Xanthohumol metabolites and impact on the gut microbiome.[5]

The following diagram illustrates the experimental workflow of the XMaS trial.



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Experimental workflow of the XMaS clinical trial.

## Comparative Alternatives to Xanthohumol

Xanthohumol belongs to the flavonoid class of polyphenols, which includes many compounds recognized for their health benefits. The following table offers a general comparison of Xanthohumol with other notable flavonoids.

Compound	Common Dietary Sources	General Safety & Tolerability Notes
Xanthohumol	Hops, Beer	Well-tolerated in healthy adults at 24 mg/day for 8 weeks with no serious adverse events reported. <a href="#">[2]</a> <a href="#">[3]</a>
Resveratrol	Grapes, Red Wine, Berries	Generally recognized as safe (GRAS) at typical dietary levels. High-dose supplements may cause mild gastrointestinal upset.
Catechins (e.g., EGCG)	Green Tea	Generally safe in amounts consumed from tea. High-dose supplements have been linked to a risk of liver injury in rare cases.
Quercetin	Onions, Apples, Berries	Generally considered safe. Very high doses may lead to headache or kidney issues.
Curcumin	Turmeric	Generally safe with low bioavailability. High doses or long-term use may cause stomach upset.

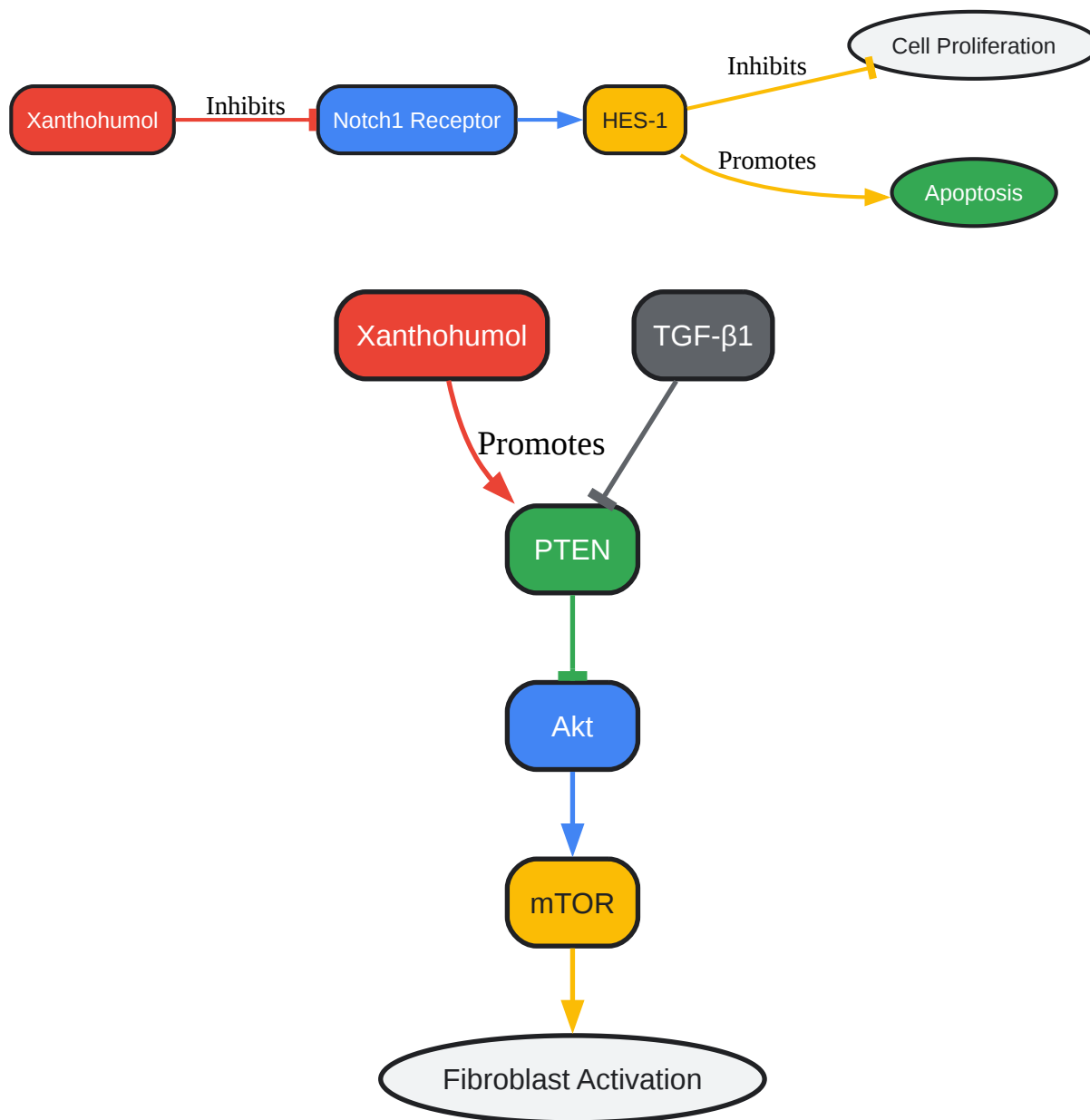
## Signaling Pathways Modulated by Xanthohumol

Xanthohumol's biological activities are attributed to its ability to modulate various cellular signaling pathways. Understanding these mechanisms is key to its development as a therapeutic agent.

### Notch1 Signaling Pathway

The Notch1 signaling pathway is crucial for cell proliferation and apoptosis. Studies have shown that Xanthohumol can inhibit this pathway in cancer cells, leading to reduced cell growth

and increased apoptosis.[6][7] This suggests a potential mechanism for its anti-cancer properties.



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